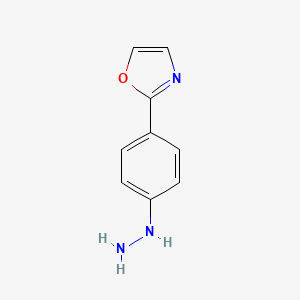

2-(4-Hydrazinylphenyl)-1,3-oxazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in chemistry. Five-membered heterocyclic rings that contain nitrogen and oxygen atoms, such as oxazoles, are a vital class of compounds in medicinal chemistry. nih.gov The 1,3-oxazole ring, in particular, is a common structural motif found in a variety of biologically active natural products and serves as a valuable synthetic intermediate. rasayanjournal.co.in The presence of a phenyl group and a hydrazine (B178648) substituent on the oxazole (B20620) ring, as in 2-(4-hydrazinylphenyl)-1,3-oxazole, introduces additional layers of chemical reactivity and potential for diverse applications, positioning it as a molecule of interest for synthetic and medicinal chemists. The study of such multi-functionalized heterocyclic systems allows researchers to explore novel chemical space and develop compounds with tailored properties.

Significance of 1,3-Oxazole and Hydrazine Moieties in Contemporary Chemical Synthesis and Reactivity

The 1,3-oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom. wikipedia.orgchemicalbook.comnih.gov It is considered a weak base and can participate in various chemical reactions, including electrophilic aromatic substitution (typically at the C5 position), nucleophilic aromatic substitution (at C2), and Diels-Alder reactions where it can act as a diene. wikipedia.orgsigmaaldrich.com The oxazole nucleus is a key structural component in numerous natural products and pharmaceuticals, valued for its ability to act as a bioisostere for amide and ester groups, thereby improving pharmacokinetic properties. nih.gov

The hydrazine moiety (-NHNH2) is a powerful nucleophile and a versatile functional group in organic synthesis. clockss.orgacs.org It is a key precursor for the synthesis of a wide array of other heterocyclic systems, such as pyrazoles and 1,3,4-oxadiazoles, through condensation and cyclization reactions. clockss.orgresearchgate.net The reactivity of the hydrazine group, including its ability to form hydrazones with aldehydes and ketones, makes it a valuable tool for creating complex molecular architectures. rasayanjournal.co.in The combination of the oxazole and hydrazine functionalities in one molecule, as seen in this compound, suggests a rich and varied reactivity profile, with potential for further functionalization and elaboration.

Historical Development and Evolution of Synthetic Strategies for Aryl-Substituted Oxazole Derivatives

The synthesis of aryl-substituted oxazole derivatives has a long history, with several classic and modern methods available to chemists. The Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a foundational method for forming the oxazole ring. wikipedia.org Over the years, numerous other strategies have been developed to improve efficiency, yield, and substrate scope.

Modern synthetic approaches often employ metal-catalyzed cross-coupling reactions to introduce aryl groups onto a pre-formed oxazole ring. organic-chemistry.org For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with various aryl halides has proven to be a regiocontrolled and effective method. organic-chemistry.org Other innovative methods include iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and α-amino acids, and the reaction of N-propargylamides with aryl iodides. organic-chemistry.org The development of one-pot syntheses and the use of microwave irradiation have also significantly advanced the field, offering faster and more environmentally friendly routes to these valuable compounds. ijpsonline.com These evolving synthetic strategies provide a robust toolbox for accessing a wide diversity of aryl-substituted oxazoles, including those bearing additional functional groups like the hydrazinyl moiety.

Table 1: Key Synthetic Strategies for Aryl-Substituted Oxazoles

| Synthetic Method | Description | Key Features |

| Robinson-Gabriel Synthesis | Dehydration of 2-acylaminoketones. | Classic, foundational method. |

| Palladium-Catalyzed Direct Arylation | Coupling of oxazole derivatives with aryl halides. | Regiocontrolled, good functional group tolerance. |

| Iodine-Catalyzed Tandem Oxidative Cyclization | Reaction of aromatic aldehydes and α-amino acids. | Efficient, uses readily available starting materials. |

| Reaction of N-propargylamides | Cyclization following a palladium-catalyzed coupling step. | Provides 2,5-disubstituted oxazoles. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, often higher yields. |

Overview of Research Trajectories for Phenyl- and Hydrazinyl-Substituted Heterocycles

Research into phenyl- and hydrazinyl-substituted heterocycles is largely driven by their potential applications in medicinal chemistry and materials science. Phenyl-substituted heterocycles are ubiquitous in drug discovery, with the phenyl group often contributing to receptor binding through hydrophobic and aromatic interactions. biomedpharmajournal.org The introduction of a hydrazine or hydrazone functionality can impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rasayanjournal.co.innih.gov

A significant research trajectory involves the synthesis of libraries of these compounds to explore structure-activity relationships (SAR). For example, the condensation of hydrazinyl-substituted heterocycles with various aldehydes to form a series of hydrazones is a common strategy to modulate biological activity. rasayanjournal.co.in Furthermore, the hydrazine group serves as a synthetic handle for the construction of more complex fused heterocyclic systems. clockss.org The investigation of phenyl- and hydrazinyl-substituted heterocycles is a vibrant area of research, with ongoing efforts to develop novel synthetic methods and to identify new therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

188646-85-7 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

[4-(1,3-oxazol-2-yl)phenyl]hydrazine |

InChI |

InChI=1S/C9H9N3O/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2 |

InChI Key |

AQOYJOWSGFSLPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)NN |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 2 4 Hydrazinylphenyl 1,3 Oxazole

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule typically begins with a suitably substituted benzene (B151609) ring, which is then elaborated to incorporate the oxazole (B20620) and finally the hydrazinyl moiety.

The journey towards 2-(4-Hydrazinylphenyl)-1,3-oxazole logically starts from commercially available or readily synthesized phenyl compounds bearing either a nitro (-NO₂) or an amino (-NH₂) group at the para-position. These functional groups serve as synthetic handles for the eventual introduction of the hydrazinyl group.

A common strategy involves the synthesis of 2-(4-nitrophenyl)-1,3-oxazole or 2-(4-aminophenyl)-1,3-oxazole as key intermediates. The nitro-substituted variant is often preferred as the nitro group is generally unreactive under many oxazole formation conditions and can be cleanly reduced to the amine at a later stage. For instance, 2-(p-acetamidophenyl)-4-methyloxazole can be synthesized and later deacetylated to yield the free amino group, demonstrating the utility of protecting groups for the amino functionality during the synthesis. researchgate.net Similarly, substituted (3- and 4-nitrophenyl)isoxazoles can be selectively reduced to their corresponding anilines, highlighting the role of nitrophenyl heterocycles as stable precursors. nih.gov

The synthesis of these precursors can be achieved through various cyclization methods (discussed in section 2.2) starting from a corresponding benzaldehyde (B42025) derivative, such as 4-nitrobenzaldehyde (B150856) or 4-acetamidobenzaldehyde. The reduction of the nitro group to an amine is a standard transformation, often accomplished with high chemoselectivity using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.govorganic-chemistry.org This reduction is a critical step, converting the nitro-precursor into the amino-precursor, 2-(4-aminophenyl)-1,3-oxazole, which is poised for the next functional group interconversion. prepchem.com

The conversion of the amino group in 2-(4-aminophenyl)-1,3-oxazole to the target hydrazinyl (-NHNH₂) group is a well-established synthetic sequence in organic chemistry. This transformation is typically achieved via a two-step process involving diazotization followed by reduction.

First, the primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. The formation of diazonium salts from heterocyclic amines is a widely used procedure in the synthesis of various fused-ring systems and other derivatives. researchgate.netconicet.gov.ar

In the second step, the resulting diazonium salt is reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this purpose is stannous chloride (SnCl₂) in a concentrated acidic medium. The diazonium salt solution is added to a solution of SnCl₂ in HCl, leading to the formation of the hydrazinylphenyl-oxazole hydrochloride salt. Subsequent neutralization with a base liberates the free hydrazine, this compound. This diazotization-reduction sequence provides a reliable pathway from the stable amino precursor to the final hydrazinyl product.

Cyclization and Ring Formation Approaches for the 1,3-Oxazole Core

The construction of the 1,3-oxazole ring is the cornerstone of the synthesis. Numerous methods have been developed, ranging from classic named reactions to modern metal-catalyzed approaches, which allow for the formation of the 2-aryl-substituted oxazole core.

The Van Leusen oxazole synthesis is a powerful and versatile method for preparing 1,3-oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is particularly well-suited for creating aryl-substituted oxazoles by using an aromatic aldehyde as a starting material. mdpi.comnih.gov To synthesize the phenyl-oxazole core of the target molecule, one would start with a precursor like 4-nitrobenzaldehyde.

The reaction is a one-pot [3+2] cycloaddition that proceeds under basic conditions. mdpi.comnih.gov The mechanism involves the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base (e.g., K₂CO₃). The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization, driven by the attack of the alkoxide oxygen onto the isocyanide carbon, forms a 5-membered oxazoline (B21484) intermediate. organic-chemistry.orgnih.gov The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which results in the formation of the aromatic 1,3-oxazole ring. organic-chemistry.orgnih.govwikipedia.org The mild conditions and tolerance for various functional groups make the Van Leusen synthesis a concise and attractive route for accessing the required 2-(4-nitrophenyl)-1,3-oxazole precursor. mdpi.comnih.gov

Modern synthetic chemistry offers a diverse toolkit of metal-catalyzed and oxidative methods for constructing the oxazole ring, often with high efficiency and regioselectivity. organic-chemistry.org These methods provide powerful alternatives to traditional syntheses.

Metal-Catalyzed Cyclizations: Transition metals like copper, palladium, and gold are frequently employed to catalyze oxazole formation. organic-chemistry.org

Copper-Catalyzed Reactions: Copper(II)-catalyzed oxidative cyclization of enamides provides an effective route to 2,5-disubstituted oxazoles. organic-chemistry.org Another approach involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. organic-chemistry.org

Palladium-Catalyzed Reactions: A novel bimetallic Pd-catalyzed/Cu-mediated oxidative cyclization has been developed to synthesize trisubstituted oxazoles from propargyl esters and benzylamines, where water serves as the oxygen atom source. rsc.orgrsc.org

Gold-Catalyzed Reactions: Gold catalysts can enable the heterocyclization of N-propargylamides or the oxidative annulation of ynamides and nitriles to yield various substituted oxazoles. organic-chemistry.org

Metal-Free Oxidative Cyclizations: These methods avoid the use of heavy metals and often rely on hypervalent iodine reagents or other oxidants.

Iodine-Mediated Reactions: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form a broad range of functionalized oxazoles. organic-chemistry.orgacs.org This process involves an oxidative carbon-oxygen bond formation and is notable for being heavy-metal-free. organic-chemistry.orgacs.org Another strategy involves an iodine-promoted metal-free C–O bond cleavage of an ester and functionalization for the synthesis of substituted oxazoles. rsc.org

The table below summarizes and compares some of these modern cyclization approaches.

| Methodology | Catalyst/Reagent | Starting Materials | Key Features | Citation(s) |

| Van Leusen Synthesis | TosMIC, Base (e.g., K₂CO₃) | Aldehyde | Mild conditions, high functional group tolerance, forms 5-substituted oxazoles. | organic-chemistry.orgmdpi.comnih.gov |

| Cu-Catalyzed Cyclization | Cu(II) salts | Enamides | Vinylic C-H bond functionalization, good yields for 2,5-disubstituted oxazoles. | organic-chemistry.org |

| Pd/Cu-Catalyzed Cyclization | Pd catalyst, Cu mediator | Propargyl esters, Benzylamines | Bimetallic system, cascade C–N/C–O bond formation, regioselective. | rsc.orgrsc.org |

| Au-Catalyzed Cyclization | Au(I) catalyst | N-propargylamides | Intramolecular cyclization, mild conditions. | organic-chemistry.org |

| PIDA-Mediated Cyclization | Phenyliodine diacetate (PIDA) | Enamides | Metal-free, broad substrate scope, oxidative C-O bond formation. | organic-chemistry.orgacs.org |

| Iodine-Promoted Cyclization | Iodine (I₂) | Benzylamines, Esters | Metal-free, C-O bond cleavage, one-pot C-N and C-O bond formation. | rsc.org |

The formation of the 1,3-oxazole ring fundamentally relies on the strategic formation of one C-O bond and one C-N double bond within a five-membered ring structure. The specific sequence and mechanism of these bond formations define the synthetic method.

In the Van Leusen synthesis , the process begins with C-C bond formation between the deprotonated TosMIC and the aldehyde carbonyl. This is followed by an intramolecular C-O bond formation when the newly formed alkoxide attacks the isocyanide carbon, creating the heterocyclic ring. organic-chemistry.orgnih.gov The final step is not a bond formation but an elimination reaction that introduces the C4=C5 double bond, leading to the aromatic oxazole. The C=N bond is inherent to the isocyanide starting material.

For many metal-catalyzed oxidative cyclizations , the mechanism involves a cascade of bond-forming events. For example, in the Pd/Cu-catalyzed synthesis from propargyl esters and benzylamines, the proposed pathway involves the formation of a C-N bond via aminopalladation of the alkyne. rsc.org This is followed by an intramolecular nucleophilic attack from the ester's carbonyl oxygen to form the C-O bond, generating a cyclized intermediate. Subsequent oxidation steps, facilitated by the copper co-catalyst and an external oxidant, lead to the aromatic oxazole. rsc.orgrsc.org This cascade approach, where both key heterocyclic bonds are formed in a single coordinated process, represents a highly atom-economical and efficient strategy. rsc.orgrsc.org

In the PIDA-mediated cyclization of enamides , the hypervalent iodine reagent is believed to activate the enamide double bond. acs.org This activation facilitates the intramolecular nucleophilic attack of the amide oxygen onto the double bond, forming the crucial C-O bond and closing the ring. Subsequent elimination and rearrangement steps lead to the final aromatic oxazole product. This pathway highlights a metal-free strategy for achieving the key oxidative C-O bond formation. acs.org

Direct and Indirect Hydrazination Methodologies on Oxazole Scaffolds

The introduction of a hydrazinyl group onto a pre-formed phenyl-oxazole scaffold can be achieved through both direct and indirect methods. These strategies focus on the formation of the C-N bond of the hydrazine moiety.

Indirect Hydrazination:

The most common and well-documented approach to synthesizing hydrazinyl-substituted aromatic compounds, including those with an oxazole ring, is through the indirect method of hydrazinolysis of a suitable precursor. This typically involves the conversion of a carboxylic acid derivative, most notably an ester, into a hydrazide.

For the synthesis of this compound, a plausible and widely employed indirect route starts with a precursor such as methyl 4-(1,3-oxazol-2-yl)benzoate. This intermediate can be subjected to hydrazinolysis, a reaction where hydrazine hydrate (B1144303) (N₂H₄·H₂O) is used to displace the alkoxy group of the ester, yielding the corresponding carbohydrazide (B1668358). nih.govsciforum.netresearchgate.net This method is advantageous due to the high reactivity of esters towards hydrazine and the often-clean conversion to the desired hydrazide product. The general reaction is depicted below:

Step 1: Esterification of a suitable benzoic acid derivative.

Step 3: Hydrazinolysis of the ester. A solution of the ester in a suitable solvent, such as ethanol, is refluxed with an excess of hydrazine hydrate to drive the reaction to completion. sciforum.netresearchgate.net

The resulting carbohydrazide can then be considered a stable form of the target compound or can be further modified if necessary.

Another indirect method involves the reduction of a nitro group to an amino group, followed by diazotization and subsequent reduction to the hydrazine. However, the hydrazinolysis of esters is generally more direct and efficient.

Direct Hydrazination:

Direct hydrazination involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the phenyl ring of a 2-phenyl-1,3-oxazole derivative with hydrazine. In this approach, a precursor like 2-(4-halophenyl)-1,3-oxazole (where the halogen could be fluorine or chlorine, which are more activating for SNAr) would be reacted directly with hydrazine.

This method is theoretically possible but can be challenging. The reactivity of the aryl halide is crucial, and often, harsh reaction conditions such as high temperatures and pressures might be required. The presence of an activating group, such as a nitro group, ortho or para to the leaving group would significantly facilitate this reaction, but this would necessitate additional synthetic steps for its introduction and subsequent removal if not desired in the final product. No specific examples of direct hydrazination to form this compound are prominently featured in the literature, suggesting that indirect methods are generally preferred for their reliability and milder conditions.

Sustainable and Green Chemistry Principles in the Synthesis of this compound.google.comorganic-chemistry.org

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and enhance safety and efficiency. google.comorganic-chemistry.org

Traditional methods for oxazole synthesis often rely on volatile and hazardous organic solvents, high temperatures, and long reaction times. Modern approaches seek to mitigate these issues through innovative techniques.

Solvent-Free and Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.netnih.gov It often leads to dramatic reductions in reaction times, increased yields, and improved product purity. For the synthesis of oxazole derivatives, microwave irradiation has been successfully employed, sometimes under solvent-free conditions. ijpsonline.com For instance, the condensation reaction between 2-aminophenols and aromatic aldehydes to form benzoxazoles has been efficiently carried out using iodine as an oxidant under solvent-free microwave conditions, resulting in good to excellent yields (67-90%). ijpsonline.com A similar approach could be adapted for the synthesis of the 2-phenyl-1,3-oxazole core of the target molecule. The van Leusen oxazole synthesis, a key method for forming 5-substituted oxazoles, has also been adapted to microwave conditions, significantly shortening reaction times from hours to minutes. researchgate.netnih.govresearchgate.net

Environmentally Benign Solvent Systems: The replacement of conventional solvents with greener alternatives is a cornerstone of sustainable chemistry. For oxazole synthesis, several environmentally benign solvent systems have been explored:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. mdpi.com Modified van Leusen reactions have been successfully performed in water, utilizing additives like β-cyclodextrin to facilitate the reaction.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are characterized by their low vapor pressure, high thermal stability, and recyclability. researchgate.netgoogle.com They have been used as reusable solvents in the van Leusen synthesis of 4,5-disubstituted oxazoles, with the ionic liquid being recovered and reused for multiple cycles without a significant loss in yield. researchgate.net

Ethanol and Isopropanol: These alcohols are considered greener solvents than many traditional aprotic solvents like DMF or DMSO. Microwave-assisted synthesis of oxazoles has been effectively carried out in isopropanol, making the process more environmentally friendly and economical. researchgate.netresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Oxazoles

| Methodology | Advantages | Disadvantages | Representative References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Requires specialized equipment, potential for localized overheating. | researchgate.netnih.govnih.govresearchgate.net |

| Solvent-Free Conditions | Reduces solvent waste, simplifies workup, lowers costs. | Limited to certain reaction types, potential for solid-state mixing issues. | ijpsonline.com |

| Water as a Solvent | Non-toxic, inexpensive, environmentally benign. | Poor solubility of many organic reactants, may require additives. | mdpi.com |

| Ionic Liquids | Recyclable, low volatility, high thermal stability. | Can be expensive, potential for toxicity, may be difficult to remove from the product. | researchgate.netgoogle.com |

| Ethanol/Isopropanol | Greener than many aprotic solvents, readily available. | May have lower solvating power for some reactants compared to traditional solvents. | researchgate.netresearchgate.net |

Heterogeneous Catalysts: Heterogeneous catalysts are in a different phase from the reactants, which allows for their easy separation from the reaction mixture by simple filtration. Examples include:

MCM-41-immobilized phosphine-gold(I) complex: This catalyst has been used for the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. The catalyst can be recovered and reused for at least eight cycles without a significant loss of activity. sciforum.net

Copper(II) oxide nanoparticles: These have been employed as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles, a related class of heterocycles. This suggests their potential applicability in similar reactions for oxazole synthesis.

Magnetically Recoverable Catalysts: These catalysts are supported on magnetic nanoparticles, allowing for their facile recovery from the reaction mixture using an external magnet. This approach has been explored for the synthesis of various heterocyclic compounds and offers a significant advantage in terms of catalyst recycling and process simplification.

Homogeneous Catalysts in Recyclable Systems: While homogeneous catalysts are often more active and selective, their separation from the product can be challenging. However, innovative systems have been developed to address this. For instance, the use of ionic liquids as solvents can allow for the recycling of both the solvent and the dissolved homogeneous catalyst. researchgate.net

Table 2: Examples of Recyclable Catalysts in Oxazole Synthesis

| Catalyst System | Type | Recovery Method | Advantages | Representative References |

|---|---|---|---|---|

| MCM-41-immobilized phosphine-gold(I) | Heterogeneous | Filtration | High reusability, broad substrate scope. | sciforum.net |

| Copper(II) oxide nanoparticles | Heterogeneous | Filtration | Reusable, applicable to related heterocycles. | - |

| Magnetically recoverable nanocatalysts | Heterogeneous | Magnetic Separation | Easy and efficient recovery, reduced waste. | |

| Catalysts in Ionic Liquids | Homogeneous in IL | Decantation/Extraction | Recyclability of both catalyst and solvent. | researchgate.net |

Scale-Up Considerations and Process Optimization in 1,3-Oxazole Synthesis

Transitioning a synthetic route for a 1,3-oxazole derivative from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Key Considerations for Scale-Up:

Cost and Availability of Starting Materials: For industrial production, the starting materials must be inexpensive and readily available in large quantities. google.com Synthetic routes that rely on exotic or costly reagents are generally not feasible for large-scale synthesis.

Reaction Conditions: The reaction conditions must be amenable to large-scale reactors. This includes avoiding extremely high temperatures or pressures, which can be difficult and expensive to manage. Reactions that proceed under mild conditions are highly desirable. google.com

Process Safety: A thorough safety assessment is crucial. This includes identifying potential hazards such as exothermic reactions, the formation of unstable intermediates, or the use of toxic or flammable reagents.

Workup and Purification: The isolation and purification of the final product should be as simple as possible. Multi-step extractions and chromatographic purifications are often impractical and costly on a large scale. Crystallization is a preferred method for purification. nih.gov

Waste Management: The environmental impact of the process must be minimized. This involves reducing the amount of waste generated, particularly hazardous waste, and using recyclable solvents and catalysts. google.com

Process Optimization Strategies:

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure can significantly improve efficiency by reducing the number of intermediate isolation and purification steps. organic-chemistry.orgresearchgate.net The van Leusen synthesis is often performed as a one-pot reaction. researchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors for scale-up, including better heat and mass transfer, improved safety, and the potential for higher throughput. The synthesis of oxazole derivatives has been successfully demonstrated in flow reactors.

Catalyst Optimization: Selecting a highly active and stable catalyst is critical. For large-scale processes, heterogeneous or recyclable catalysts are preferred to simplify separation and reduce costs. sciforum.net

Use of Pressure Reactors: Pressure reactors can be used to accelerate reactions that are slow at atmospheric pressure, potentially reducing reaction times from hours to minutes. This has been demonstrated for the van Leusen synthesis of 1,3-oxazoles. sciforum.net

Design of Experiments (DoE): Statistical methods like Design of Experiments can be used to systematically optimize reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize impurities.

A patent for a method of synthesizing oxazole derivatives highlights the importance of using cheap and accessible raw materials, avoiding catalysts where possible, and employing mild reaction conditions to create a process that is simple to operate and suitable for industrial production. google.com Furthermore, the successful gram-scale synthesis of oxazoles directly from carboxylic acids demonstrates the potential for developing scalable and efficient processes for these valuable compounds. nih.gov

Chemical Reactivity and Derivatization of 2 4 Hydrazinylphenyl 1,3 Oxazole

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a versatile functional group for the construction of various nitrogen-containing heterocycles.

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that typically yields hydrazones. This condensation reaction is generally acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon. The resulting intermediate then dehydrates to form the stable C=N bond of the hydrazone.

In the case of 2-(4-hydrazinylphenyl)-1,3-oxazole, reaction with a variety of aldehydes and ketones would be expected to produce a series of novel hydrazone derivatives. These products are often crystalline solids and serve as important intermediates for further cyclization reactions.

Table 1: Predicted Condensation Reactions of this compound with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Predicted Product (Hydrazone) |

| This compound | Benzaldehyde (B42025) | (E)-1-Benzylidene-2-(4-(1,3-oxazol-2-yl)phenyl)hydrazine |

| This compound | Acetone | 1-(4-(1,3-Oxazol-2-yl)phenyl)-2-isopropylidenehydrazine |

| This compound | 4-Nitrobenzaldehyde (B150856) | (E)-1-(4-Nitrobenzylidene)-2-(4-(1,3-oxazol-2-yl)phenyl)hydrazine |

The hydrazinyl moiety is a key precursor for the synthesis of a multitude of five-membered heterocyclic rings.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various methods. One common approach involves the reaction of a hydrazine with formamide (B127407) under microwave irradiation, which can provide a catalyst-free route to the triazole ring. Another method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines.

Pyrazoles: Pyrazoles are readily accessible through the condensation of hydrazines with 1,3-dicarbonyl compounds. The reaction of this compound with compounds such as acetylacetone (B45752) (2,4-pentanedione) would be expected to yield the corresponding pyrazole (B372694) derivative.

Oxadiazoles (B1248032): 1,3,4-Oxadiazoles can be prepared from hydrazides, which are themselves derived from hydrazines. The hydrazinyl group of this compound could first be acylated to form a hydrazide, which can then be cyclized using a dehydrating agent like phosphorus oxychloride or sulfuric acid.

The nucleophilic nature of the hydrazinyl group allows for straightforward acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acid chlorides or anhydrides would lead to the formation of the corresponding acylhydrazides. These derivatives are important intermediates, particularly for the synthesis of oxadiazoles.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield N-sulfonylated derivatives.

Alkylation: Alkylation of the hydrazine moiety can be more complex, potentially leading to a mixture of mono- and di-alkylated products. The reaction conditions would need to be carefully controlled to achieve selectivity.

The hydrazinyl group can undergo both oxidation and reduction. Oxidation, for instance with mild oxidizing agents, could potentially lead to the corresponding diazonium salt, although these are often unstable. Stronger oxidation may lead to cleavage of the N-N bond. Reduction of the hydrazinyl group is less common but could theoretically yield the corresponding aniline (B41778) derivative, although this would require harsh reducing conditions and may also affect the oxazole (B20620) ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents, the 1,3-oxazole ring and the hydrazinyl group.

Hydrazinyl Group (-NHNH2): The hydrazinyl group is a strongly activating, ortho-, para-directing group due to the lone pairs of electrons on the nitrogen atoms which can be donated to the aromatic ring through resonance.

Given that the hydrazinyl group is a much stronger activating group than the deactivating oxazole ring, it will likely dominate the directing effect. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the hydrazinyl group (and meta to the oxazole group).

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | HNO3/H2SO4 | 2-(3-Nitro-4-hydrazinylphenyl)-1,3-oxazole |

| Bromination | Br2/FeBr3 | 2-(3-Bromo-4-hydrazinylphenyl)-1,3-oxazole |

It is important to note that under strongly acidic conditions, such as those used for nitration, the hydrazinyl group will be protonated to form the -NH2NH3+ group, which is a deactivating, meta-directing group. This could alter the expected regioselectivity.

Reactions at the 1,3-Oxazole Ring

The 1,3-oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. Its aromaticity and the electronegativity of the heteroatoms influence its reactivity. The hydrogen atoms on the oxazole ring exhibit different levels of acidity, generally in the order of C2 > C5 > C4. tandfonline.comsemanticscholar.org The C2 position is most susceptible to deprotonation, making it a primary site for functionalization. tandfonline.comsemanticscholar.org

Halogen Dance Rearrangements and Regioselective Functionalization of the Oxazole Core

The "halogen dance" reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netthieme-connect.comclockss.org This reaction serves as a powerful tool for accessing substituted isomers that may be difficult to obtain through direct synthesis. researchgate.netthieme-connect.com For oxazole systems, this rearrangement allows for the strategic placement of halogens, which can then serve as handles for further derivatization. researchgate.netresearchgate.net

The process typically involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. researchgate.net This is followed by a series of halogen and metal transfers, ultimately leading to a thermodynamically more stable isomer upon quenching. researchgate.net For instance, a 5-iodooxazole (B2690904) can be rearranged to a 4-iodooxazole (B3223780) using LDA. researchgate.netthieme-connect.com The efficiency and outcome of the halogen dance reaction are highly dependent on the base, solvent, and temperature, as summarized for a model iodooxazole system in the table below. researchgate.net

Table 1: Conditions for Halogen Dance Rearrangement of a Model Iodooxazole researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), 5-iodooxazole (31%) |

| 2 | KDA | 1.5 | THF | -78 | 2-iodooxazole (46%), 5-iodooxazole (54%) |

Data adapted from a study on a model iodooxazole system. researchgate.net

Regioselective functionalization of the oxazole core can also be achieved through direct, controlled halogenation. researchgate.net By leveraging the differential acidity of the C-H bonds on the oxazole ring, specific positions can be targeted for deprotonation followed by quenching with an electrophilic halogen source, like bromine. researchgate.net This method allows for the synthesis of 2-, 4-, or 5-bromooxazoles on a large scale. researchgate.net These halogenated oxazoles are versatile building blocks for subsequent reactions. researchgate.netthieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Halogenated Oxazole Derivatives

Halogenated derivatives of this compound are valuable precursors for introducing new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent in this context. ignited.inresearchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com It is a robust method for forming C(sp²)-C(sp²) bonds. libretexts.org For halogenated oxazoles, this reaction enables the introduction of various aryl or heteroaryl substituents. researchgate.netignited.in The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the halogenated oxazole in Suzuki-Miyaura coupling depends on the nature of the halogen (I > Br > Cl) and its position on the ring. thieme-connect.comwikipedia.org These reactions are often carried out in the presence of a base and can be accelerated by microwave irradiation. ignited.in

Table 2: Representative Suzuki-Miyaura Reaction on a Halogenated Oxazole

| Halogenated Oxazole | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|

This table represents a generalized Suzuki-Miyaura reaction based on established protocols for bromooxazoles. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for forming C(sp²)-C(sp) bonds, thereby introducing alkynyl groups onto the oxazole ring. researchgate.netresearchgate.net The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the choice of halogen on the oxazole derivative is crucial, with iodides being more reactive than bromides. wikipedia.org This difference in reactivity can be exploited for selective functionalization. wikipedia.org

C-H Activation and Direct Arylation Strategies

Direct C-H activation offers a more atom-economical and streamlined alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization (i.e., halogenation) of the oxazole ring. organic-chemistry.orgnih.gov In this approach, a transition metal catalyst, typically palladium, directly cleaves a C-H bond on the oxazole and facilitates its coupling with an aryl halide. organic-chemistry.orgchemrxiv.org

For 2-phenyloxazole (B1349099) derivatives, C-H arylation can be directed to specific positions. The C2-position of the oxazole ring is often the most reactive site for direct arylation. organic-chemistry.org However, functionalization can also be directed to the ortho position of the 2-phenyl ring if a suitable directing group is present. researchgate.netrsc.org Palladium catalysts like Pd(PPh₃)₄ have been shown to efficiently catalyze the direct arylation of oxazoles with a variety of aryl bromides, tolerating a wide range of functional groups. organic-chemistry.org This method provides a flexible route to synthesize di- and tri-arylated oxazoles. organic-chemistry.org

Ruthenium catalysts have also been explored for C-H bond activation, often accelerated by specific ligands, to achieve ortho-arylation of phenyl-substituted heterocycles. researchgate.net

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov The this compound molecule is an excellent candidate for MCRs due to its reactive hydrazinyl (-NHNH₂) group.

The hydrazinyl moiety can readily react with 1,3-dicarbonyl compounds or their equivalents to construct new heterocyclic rings, most notably pyrazoles. youtube.comorganic-chemistry.orgnih.gov The Knorr pyrazole synthesis, a classic example, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

In a typical MCR involving this compound, the hydrazine would act as a dinucleophile. For example, a one-pot reaction with a β-ketoester and an aldehyde could lead to the formation of a complex dihydropyrimidinone or a related heterocyclic system fused or linked to the (4-(1,3-oxazol-2-yl)phenyl) scaffold. These reactions often proceed with high atom economy and can generate structurally diverse and complex molecules from simple starting materials. nih.gov The synthesis of pyrazole derivatives through MCRs has gained significant attention due to the biological relevance of the resulting compounds. nih.gov

Stereoselective Transformations and Chiral Derivatization Potential

The potential for stereoselective transformations involving this compound arises from the possibility of introducing chiral centers or using the existing structure to direct the formation of new stereocenters.

While the parent molecule is achiral, derivatization can introduce chirality. For instance, reactions at the hydrazine moiety or at a functionalized oxazole ring could incorporate chiral auxiliaries or be performed using chiral catalysts. Oxazole-containing ligands have been used in asymmetric catalysis, suggesting that derivatives of this compound could be modified to serve a similar purpose.

Furthermore, dihydrooxazoles (oxazolines), which are structurally related to oxazoles, are well-known chiral ligands in asymmetric synthesis. researchgate.net While converting the aromatic oxazole ring to a chiral oxazoline (B21484) is a reductive process that alters its fundamental structure, the extensive chemistry of chiral oxazolines highlights the potential for developing stereoselective methods based on the oxazole framework. Cyclization of serine or threonine derivatives can provide stereospecific access to 4,5-dihydrooxazoles, demonstrating a pathway to chiral oxazole-related structures. researchgate.net

The synthesis of natural products containing oxazole rings, such as hennoxazole A, has involved stereoselective steps like the Mukaiyama aldol (B89426) reaction and chelation-controlled reductions to build chiral portions of the molecule before the formation or attachment of the oxazole ring. researchgate.net This indicates that while the oxazole itself may not be the source of chirality, it is compatible with synthetic routes that build complex chiral molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization of 2 4 Hydrazinylphenyl 1,3 Oxazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. For 2-(4-Hydrazinylphenyl)-1,3-oxazole (Molecular Formula: C₉H₉N₃O), the exact mass can be calculated and compared with the experimentally observed mass of its protonated molecule, [M+H]⁺.

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways. This analysis provides valuable structural information by breaking the molecule into smaller, identifiable fragments. The fragmentation of 1,2,4-oxadiazoles, for example, often involves the cleavage of the heterocyclic ring. A plausible fragmentation pattern for this compound would involve initial cleavage of the oxazole (B20620) ring, which is a common pathway for this class of compounds. researchgate.net The technique is sensitive enough to distinguish between isomers, as demonstrated in studies of tolyl-substituted oxadiazoles (B1248032) where different fragmentation patterns were observed for ortho, meta, and para isomers. researchgate.net Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has proven to be a sensitive and reliable method for quantitative analysis and untargeted compound identification in complex matrices. mdpi.com

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Exact Mass | 175.0746 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the mapping of the carbon and proton framework of the molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons of the phenyl ring, the oxazole ring, and the hydrazinyl group. The aromatic protons on the phenyl ring typically appear as doublets due to ortho-coupling. The chemical shifts of the oxazole protons are characteristic of the heterocyclic ring. ipb.pt

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the phenyl and oxazole rings are indicative of their electronic environment. researchgate.net For instance, carbons attached to heteroatoms (oxygen and nitrogen) in the oxazole ring will resonate at a lower field (higher ppm). spectrabase.com The chemical shifts for related phenyl-isoxazole derivatives show the isoxazole (B147169) proton appearing around δ 6.8 ppm, with aromatic protons in the δ 7.4-7.9 ppm range. rsc.org The carbon signals for the oxazole ring in the parent compound are found at δ 150.5 (C2), 125.4 (C4), and 138.2 (C5).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxazole-H4 | ~7.2 - 7.5 | ~125 - 128 |

| Oxazole-H5 | ~7.8 - 8.1 | ~138 - 141 |

| Phenyl-H (ortho to oxazole) | ~7.8 - 8.0 (d) | ~128 - 131 |

| Phenyl-H (ortho to hydrazinyl) | ~6.8 - 7.0 (d) | ~114 - 117 |

| NH₂ | ~4.0 - 5.0 (br s) | - |

| NH | ~7.5 - 8.5 (br s) | - |

| Oxazole-C2 | - | ~160 - 163 |

| Phenyl-C (ipso, attached to oxazole) | - | ~122 - 125 |

| Phenyl-C (ipso, attached to hydrazinyl) | - | ~148 - 151 |

Note: Predicted values are based on data for similar oxazole and phenyl derivatives. 'd' denotes a doublet, 'br s' denotes a broad singlet.

While 1D NMR provides foundational data, 2D NMR experiments are essential for establishing the precise connectivity of atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For the target molecule, COSY would show correlations between the adjacent protons on the phenyl ring, confirming their relative positions. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It is used to definitively assign which proton is attached to which carbon, for example, linking the aromatic proton signals to their corresponding carbon signals in the phenyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu It is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the phenyl protons to the C2 carbon of the oxazole ring, confirming the connection between the two rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It can be used to confirm spatial relationships and stereochemistry within the molecule. researchgate.net

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or tautomerism. researchgate.net For this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the phenyl and oxazole rings. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent aromatic protons, which would coalesce into averaged signals as the temperature increases. researchgate.netelsevierpure.com Such studies provide valuable insight into the molecule's flexibility and the preferred conformations in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. irjweb.com In this compound, key vibrational modes include the N-H stretching of the hydrazinyl group, C-H stretching of the aromatic and heterocyclic rings, C=N and C=C stretching within the rings, and C-O-C stretching of the oxazole ether linkage. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often used alongside experimental data to assign the observed vibrational bands with high accuracy. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazinyl) | 3450 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxazole) | 1650 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N-H Bend (Hydrazinyl) | 1620 - 1550 |

| C-O-C Stretch (Oxazole) | 1150 - 1050 |

Note: Predicted values are based on general spectroscopic data and studies on related oxadiazole and other heterocyclic compounds. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and extent of conjugation. The 2-phenyloxazole (B1349099) system constitutes a conjugated chromophore. The presence of the electron-donating hydrazinyl group (-NHNH₂) on the phenyl ring is expected to act as an auxochrome, causing a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted 2-phenyloxazole. Studies on related N-arylnaphtho- and anthraoxazoles show that extending the π-conjugated skeleton leads to significant red shifts in absorption maxima. mdpi.com The electronic states of oxazole itself have been studied in detail, revealing ππ* and nπ* transitions. acs.org The main absorption bands in this compound would be attributed to π→π* transitions within the extended conjugated system. The position and intensity of these bands are sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Notes |

|---|---|---|

| π→π* | ~300 - 350 | Main absorption band due to the extended conjugated system. Position is solvent-dependent. |

Note: Prediction is based on the phenyl-oxazole chromophore and the expected auxochromic effect of the hydrazinyl group, drawing parallels from similar conjugated systems. mdpi.combohrium.com

X-ray Crystallography for Solid-State Structure Determination

The supramolecular architecture of a crystal is dictated by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the hydrazinyl (-NHNH2) group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring act as hydrogen bond acceptors. X-ray diffraction studies on related heterocyclic compounds, such as N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, have revealed extensive networks of hydrogen bonds, including N–H···O, N–H···N, and C–H···O interactions, which are critical in stabilizing the crystal lattice. researchgate.net

X-ray crystallography provides a static snapshot of a molecule's conformation as it exists in the crystal lattice. This analysis includes the precise measurement of torsion or dihedral angles, which describe the rotation around single bonds. For this compound, a key conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the 1,3-oxazole ring. In a related dihydro-oxazole structure, these angles were found to be 44.20° and 47.87° for two different phenyl groups, indicating a significant twist from planarity. nih.gov This deviation from a co-planar arrangement can be influenced by steric hindrance from substituents and the demands of optimizing intermolecular interactions within the crystal.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for separating the components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a primary technique for the purity assessment of non-volatile organic compounds like oxazole derivatives. researchgate.netresearchgate.net Developing a robust HPLC method involves optimizing several parameters to achieve efficient separation of the target compound from any impurities, starting materials, or by-products. bohrium.com

A typical method for a compound like this compound would be developed and validated according to ICH guidelines. researchgate.netbohrium.com This involves establishing the method's specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). researchgate.netresearchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. researchgate.netbohrium.com |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) | Eluent system; the ratio is optimized for best separation (gradient or isocratic). researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. researchgate.net |

| Detection | UV-Vis Detector (e.g., at 235 nm) | Monitors the eluent for UV-absorbing compounds; wavelength is chosen for max absorbance. bohrium.com |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Affects viscosity and separation efficiency. researchgate.net |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net The parent compound, this compound, possesses a polar hydrazinyl group and a relatively high molecular weight, which may limit its volatility and thermal stability, making it less suitable for direct GC analysis. However, GC becomes highly applicable for analyzing more volatile precursors or if the hydrazinyl group is converted into a less polar, more thermally stable derivative. The technique has been successfully used for the determination of various oxazole-containing compounds, such as fungicides and industrial impurities. researchgate.netnih.gov

Table 2: Potential GC Method Parameters for a Volatile Derivative of this compound

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary Column (e.g., Carbowax or Polydimethylsiloxane) | High-resolution separation of volatile components. nih.gov |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Temperature gradient (e.g., starting at 60°C, ramping up) | Separates compounds based on their boiling points and column interaction. nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection; MS provides structural information. |

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater level of analytical detail.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, identifying unknown impurities, and studying drug metabolism. nih.gov As the components elute from the HPLC column, they are ionized and sent to the mass spectrometer, which determines their mass-to-charge ratio. This provides molecular weight information that can confirm the identity of the main product and help elucidate the structures of minor components.

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, coupling a gas chromatograph to a mass spectrometer. researchgate.net For volatile derivatives of this compound, GC-MS can separate components and provide their mass spectra, allowing for positive identification by comparing the fragmentation patterns to spectral libraries. nih.gov This method is highly sensitive and selective, making it ideal for detecting trace-level impurities or analyzing complex mixtures of volatile compounds. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 4 Hydrazinylphenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometry and electronic makeup of 2-(4-Hydrazinylphenyl)-1,3-oxazole. These calculations solve approximations of the Schrödinger equation to determine the molecule's wave function, from which all other properties can be derived.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of oxazole (B20620) and hydrazone derivatives due to its balance of computational cost and accuracy. journal-vniispk.ruirjweb.comscilit.com Typically, calculations are performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties in the ground state. irjweb.comkbhgroup.inajchem-a.com

DFT calculations provide detailed information on structural parameters. For instance, in a study on a structurally similar 2-(2-hydrazineyl)thiazole derivative, DFT calculations determined the bond lengths of the imine bond within the ring and the exocyclic imine bond, as well as the C-S bond lengths, which were found to be influenced by resonance effects. kbhgroup.in For this compound, similar calculations would reveal the planarity between the phenyl and oxazole rings and the precise bond lengths and angles, which are influenced by the electronic interplay between the electron-donating hydrazinyl group and the heterocyclic ring.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. irjweb.comkbhgroup.in A small energy gap generally indicates a more reactive molecule. irjweb.com In related hydrazone and oxadiazole compounds, the HOMO is often located over the phenyl ring and the hydrazone moiety, while the LUMO may be distributed across the heterocyclic ring. ajchem-a.comresearchgate.net The molecular electrostatic potential (MEP) surface is also calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, with the nitrogen atoms of the oxazole ring often indicated as potential sites for electrophilic attack. ajchem-a.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. irjweb.comscilit.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Heterocyclic Compounds

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table is illustrative of parameters commonly calculated for heterocyclic compounds using DFT. The formulas are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). irjweb.comscilit.com

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on theoretical principles without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties like electron correlation energies and intermolecular interactions. journal-vniispk.ru These methods are often used as benchmarks to validate results from more cost-effective DFT functionals. For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine its geometry, rotational barriers, and interaction energies with other molecules, providing a deeper understanding of its behavior. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The this compound molecule possesses conformational flexibility due to the rotation around the single bonds connecting the phenyl ring to the oxazole ring and the phenyl ring to the hydrazinyl group. Conformational analysis is a computational technique used to identify the stable conformers (energy minima) and the transition states for rotation between them.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the most stable three-dimensional arrangement of the atoms and the energy barriers to internal rotation. Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice. For example, the dihedral angle between the oxazole and phenyl rings determines the extent of electronic conjugation, which in turn affects the molecule's spectroscopic and electronic properties. irjweb.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netnih.govmdpi.com These calculations, often performed using a DFT functional and a suitable basis set, provide predicted chemical shifts that can be correlated with experimental spectra to confirm the molecular structure. nih.govchemmethod.com

IR Spectra: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. kbhgroup.inajchem-a.com The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, N-H bending, and the characteristic vibrations of the oxazole ring. Comparing the predicted spectrum with the experimental one helps in the assignment of absorption bands. kbhgroup.inresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). kbhgroup.inresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum and are related to specific electronic transitions, such as π → π* transitions within the aromatic system. kbhgroup.inresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data for Analogous Heterocyclic Systems

| Spectroscopy | Method | Predicted Parameters | Reference |

| NMR | GIAO / DFT | ¹H and ¹³C chemical shifts | mdpi.comnih.gov |

| IR | DFT / B3LYP | Vibrational frequencies and modes | kbhgroup.inajchem-a.com |

| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths | kbhgroup.inresearchgate.net |

This table summarizes common computational methods used to predict spectroscopic data for compounds structurally related to this compound.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of heterocyclic compounds.

The synthesis of a 2-phenyl-1,3-oxazole core can be achieved through several routes, such as the reaction between an aldehyde and a cyanohydrin (Fischer oxazole synthesis) or the cyclization of N-propargylamides. organic-chemistry.org Computational studies can map the entire reaction coordinate for these synthetic pathways.

By calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them, chemists can determine the most energetically favorable reaction pathway. researchgate.net Transition state calculations identify the highest energy point along the reaction coordinate, which represents the activation energy barrier. A lower activation energy implies a faster reaction rate. Such studies can clarify reaction regioselectivity and stereoselectivity and explain why certain reaction conditions favor the formation of the desired product. For the synthesis of this compound, these calculations could be used to optimize reaction conditions and maximize yield by identifying the pathway with the lowest energy barriers.

Studies on Reactivity of Hydrazinyl and Oxazole Moieties

Computational studies are instrumental in elucidating the reactivity of the distinct functional groups within this compound: the hydrazinyl group and the oxazole ring. Quantum chemical calculations, such as Density Functional Theory (DFT), can map the electron distribution and identify reactive sites.

The hydrazinyl moiety (-NHNH2) is a strong nucleophile due to the lone pair of electrons on the terminal nitrogen atom. Computational analyses of similar aromatic hydrazone compounds have used methods like DFT at the B3LYP/6–311G(d,p) level to elucidate electronic characteristics and global reactivity descriptors. researchgate.net Such studies can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For hydrazinyl-containing compounds, the HOMO is often localized on the hydrazinyl group, indicating its propensity to donate electrons and react with electrophiles. The molecular electrostatic potential (MEP) is another valuable tool, visually representing the charge distribution and highlighting the electron-rich nature of the hydrazinyl group, making it susceptible to electrophilic attack. researchgate.net

The 1,3-oxazole moiety presents a more complex reactivity profile. The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609). wikipedia.org The nitrogen atom in the ring is weakly basic, with a calculated pKa of the conjugate acid around 0.8. wikipedia.org Deprotonation can occur at the C2 position. wikipedia.org Computational studies on various oxazole derivatives show that the ring can participate in different types of reactions. mdpi.comorganic-chemistry.org For instance, electrophilic aromatic substitution typically occurs at the C5 position, especially when activated by electron-donating groups. wikipedia.org The oxazole ring can also act as a diene in Diels-Alder reactions. wikipedia.org The reactivity of the oxazole ring is influenced by the substituents attached to it. The phenyl group at the C2 position and the hydrazinyl group on the phenyl ring will electronically influence the oxazole system, a factor that can be precisely quantified through computational models.

| Moiety | Predicted Reactivity | Influencing Factors | Computational Tools |

| Hydrazinyl | Nucleophilic | Lone pair on terminal nitrogen | HOMO/LUMO analysis, MEP maps |

| Oxazole | Weakly basic, electrophilic substitution at C5, diene in cycloadditions | Substituents on the ring | Aromaticity indices, pKa calculations |

Molecular Modeling and Dynamics Simulations for Non-Biological Interactions

Molecular modeling and dynamics (MD) simulations are powerful techniques to study the interactions of this compound with other molecules and surfaces, which is crucial for its potential applications in catalysis and material science.

Ligand-Surface Interactions in Catalysis or Material Science

MD simulations can model the adsorption geometry and binding energy of the molecule on various surfaces. For instance, simulations could predict whether the molecule adsorbs in a planar or tilted orientation on a catalytic surface, which is a critical factor in determining its effectiveness in a catalytic process. These simulations can also provide insights into the stability of the adsorbed molecule and the potential for surface-mediated reactions.

Supramolecular Assembly Prediction and Behavior

The structure of this compound is conducive to forming ordered, non-covalent structures known as supramolecular assemblies. The hydrazinyl group is a potent hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonding networks. The planar phenyl and oxazole rings can participate in π-π stacking interactions, further stabilizing the assembly. researchgate.net

Molecular dynamics simulations can predict the most stable supramolecular structures. By placing multiple molecules in a simulation box and allowing them to interact over time, researchers can observe the spontaneous formation of dimers, oligomers, or even larger aggregates. These simulations can reveal the preferred packing arrangements and the dominant intermolecular forces driving the assembly process. Such predictive studies are valuable for designing novel materials with tailored properties, such as organic semiconductors or porous frameworks. For example, studies on triazole oligomers have demonstrated the power of supramolecular templates in directing synthesis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physical or chemical properties. nih.gov For this compound, QSPR studies can be employed to predict a range of non-biological attributes, such as its photophysical properties and reactivity.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors. For instance, the photophysical properties of a series of oxazole derivatives have been studied, and it was found that their fluorescence is highly sensitive to solvent polarity. nih.gov A QSPR model could be developed to predict the absorption and emission wavelengths of this compound in different solvents based on descriptors that capture its electronic and structural features.

Similarly, reactivity indices, such as global hardness, softness, and electrophilicity, can be calculated using DFT and correlated with experimental reactivity data to build a QSPR model. This would allow for the rapid screening of similar compounds for their potential reactivity in various chemical transformations.

| Property | Relevant Descriptors | Potential Application |

| Photophysical Properties | Dipole moment, polarizability, HOMO-LUMO gap | Prediction of absorption/emission spectra |

| Reactivity Indices | Hardness, softness, electrophilicity index | Screening for catalytic activity |

Aromaticity and Electronic Delocalization Studies of the Oxazole and Phenyl Rings

The concept of aromaticity is central to understanding the stability and reactivity of this compound. arxiv.orgnih.gov The molecule contains two aromatic systems: the phenyl ring and the oxazole ring. The degree of aromaticity can be quantified using various computational methods, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The oxazole ring is considered a heteroaromatic compound. reddit.com Its aromaticity is lower than that of benzene due to the presence of the electronegative oxygen and nitrogen atoms, which can lead to a less uniform distribution of π-electrons. wikipedia.org Computational studies can precisely quantify the aromaticity of the oxazole ring in this specific molecule and assess the electronic communication between the phenyl and oxazole rings. The electronic delocalization between the two rings through the C-C single bond can be analyzed using tools like Natural Bond Orbital (NBO) analysis, which provides insights into the extent of conjugation and its impact on the molecule's properties. nih.gov Understanding the electronic delocalization is crucial for predicting the molecule's photophysical behavior and its potential as a building block for conjugated materials. rsc.orgrsc.org

Exploratory Non Medical Applications of 2 4 Hydrazinylphenyl 1,3 Oxazole and Its Derivatives

Material Science Applications

The inherent photophysical properties and potential for polymerization make 2-(4-hydrazinylphenyl)-1,3-oxazole derivatives attractive candidates for advanced materials. The aromatic and heterocyclic components provide rigidity and electronic functionalities, while the hydrazinyl group offers a reactive handle for further chemical modifications, leading to applications in polymers, organic electronics, and chemical sensing.

Precursors for Polymeric Materials and Organic Semiconductors

The oxazole (B20620) nucleus is a valuable building block in polymer chemistry. thepharmajournal.com Derivatives of this compound can serve as monomers for the synthesis of novel polymers. The hydrazinyl group, for instance, can react with dicarbonyl compounds to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. Furthermore, oxazole-containing polymers are investigated for their potential as organic semiconductors. These materials are crucial for developing flexible and lightweight electronic devices. While direct studies on polymers from this compound are emerging, related structures have demonstrated the viability of this approach. For example, vanadium catalysts bearing (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been successfully employed in the polymerization and copolymerization of olefins like ethylene (B1197577) and norbornene, highlighting the compatibility of the oxazole scaffold in polymerization processes. mdpi.com The resulting copolymers exhibit microstructures and physical properties that are significantly influenced by the specific substitution pattern on the oxazole ligand. mdpi.com

The design of small organic molecules for semiconductor applications often involves heterocyclic systems. Theoretical studies on oxadiazole derivatives, which are structurally related to oxazoles, have shown their potential as donor materials in organic solar cells, suggesting that the oxazole core in the target compound could be similarly exploited. researchgate.net

Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells)

The field of optoelectronics has significantly benefited from the development of organic materials with tailored photoluminescent and charge-transport properties. Oxazole derivatives are prominent in this area, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).